

Axl-IN-6 and the GAS6/Axl Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446

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Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, and its ligand, Growth Arrest-Specific 6 (GAS6), are key players in a signaling pathway crucial for various cellular processes, including cell survival, proliferation, migration, and immune response.[1] Dysregulation of the GAS6/Axl signaling cascade is implicated in the pathogenesis of numerous diseases, most notably in promoting tumor growth, metastasis, and the development of therapeutic resistance in various cancers.[1][2] Consequently, the GAS6/Axl pathway has emerged as a significant target for anticancer drug discovery.

This technical guide focuses on the interaction of **Axl-IN-6**, a potent and selective Axl inhibitor, with the GAS6/Axl signaling pathway. Due to the limited public availability of comprehensive data for **Axl-IN-6**, this document will also incorporate representative data and methodologies from other well-characterized Axl inhibitors to provide a thorough understanding of the evaluation and mechanism of action for this class of compounds.

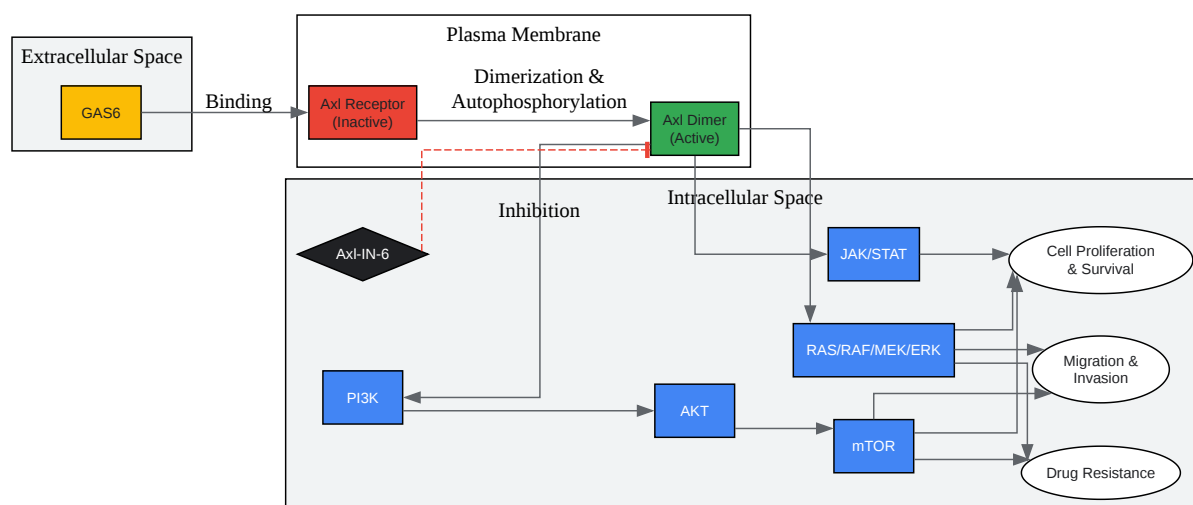
The GAS6/Axl Signaling Pathway

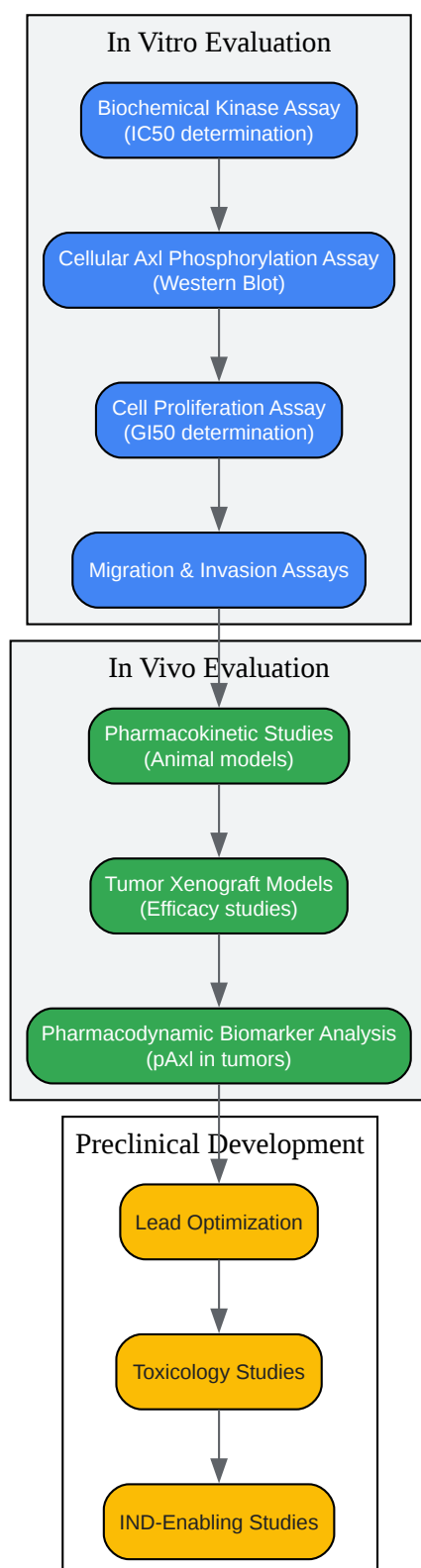
The canonical GAS6/Axl signaling pathway is initiated by the binding of the soluble ligand GAS6 to the extracellular domain of the Axl receptor. This binding event induces the dimerization of Axl receptors, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3][4] This autophosphorylation creates docking sites

for various downstream signaling and adaptor proteins, thereby activating multiple intracellular signaling cascades. The principal pathways activated by the GAS6/Axl axis include:

- PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.[2][3]
- MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[2]
- JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.[3][4]

The aberrant activation of these pathways by the GAS6/Axl axis contributes significantly to the malignant phenotype of cancer cells.





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